molecular formula C21H32N4O2 B5407349 1'-glycyl-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide dihydrochloride

1'-glycyl-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide dihydrochloride

Cat. No.: B5407349
M. Wt: 372.5 g/mol
InChI Key: JLFMWEPUHVJACY-UHFFFAOYSA-N
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Description

1'-glycyl-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide dihydrochloride, also known as U-50488, is a selective kappa-opioid receptor agonist. It was first synthesized in the 1970s and is commonly used in scientific research for its unique pharmacological properties.

Mechanism of Action

1'-glycyl-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide dihydrochloride selectively activates kappa-opioid receptors, which are primarily located in the central nervous system. Activation of these receptors leads to the inhibition of adenylyl cyclase and the opening of potassium channels, resulting in hyperpolarization of the cell membrane. This ultimately leads to the inhibition of neurotransmitter release, resulting in analgesic, anxiolytic, and antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, and has been used to study the role of kappa-opioid receptors in pain management. This compound has also been shown to have anxiolytic and antipsychotic effects, and has been used to study the role of kappa-opioid receptors in anxiety and depression.

Advantages and Limitations for Lab Experiments

The advantages of using 1'-glycyl-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide dihydrochloride in lab experiments include its selective activation of kappa-opioid receptors, which allows for the study of the specific effects of these receptors. However, this compound has limitations as well. It has been shown to have addictive properties in animal models, and caution should be taken when using it in research involving addiction.

Future Directions

There are a number of future directions for research involving 1'-glycyl-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide dihydrochloride. One area of interest is the role of kappa-opioid receptors in drug addiction, and the potential use of this compound as a treatment for addiction. Another area of interest is the role of kappa-opioid receptors in anxiety and depression, and the potential use of this compound as a treatment for these disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, and its potential applications in the field of medicine.

Synthesis Methods

The synthesis of 1'-glycyl-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide dihydrochloride involves the reaction of N-(2-phenylethyl) piperidine-4-carboxylic acid with glycine methyl ester in the presence of dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. The resulting intermediate is then treated with thionyl chloride to form the acid chloride, which is then reacted with 1,4'-bipiperidine to form this compound. The final product is obtained as a dihydrochloride salt.

Scientific Research Applications

1'-glycyl-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide dihydrochloride is commonly used in scientific research as a selective kappa-opioid receptor agonist. It has been shown to have analgesic, anxiolytic, and antipsychotic effects in animal models. This compound has also been used to study the role of kappa-opioid receptors in drug addiction, depression, and anxiety disorders.

Properties

IUPAC Name

1-[1-(2-aminoacetyl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O2/c22-15-20(26)24-13-9-19(10-14-24)25-12-4-7-18(16-25)21(27)23-11-8-17-5-2-1-3-6-17/h1-3,5-6,18-19H,4,7-16,22H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFMWEPUHVJACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)C(=O)CN)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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